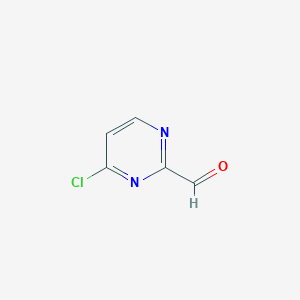

4-Chloropyrimidine-2-carbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloropyrimidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCDOCTYSKXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679858 | |

| Record name | 4-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-13-0 | |

| Record name | 4-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloropyrimidine 2 Carbaldehyde and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The construction of the 4-chloropyrimidine (B154816) moiety typically begins with a pre-formed pyrimidine (B1678525) ring bearing functional groups that can be readily converted to the desired chloro substituent. A common and effective strategy involves the use of hydroxypyrimidines as precursors. These precursors, such as 4,6-dihydroxypyrimidines or uracil (B121893) derivatives, undergo chlorination to yield the corresponding chloropyrimidines. mdpi.comgoogle.com

The transformation of a hydroxyl group to a chloro group is frequently accomplished using dehydrating chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely employed reagent for this purpose. The reaction often requires heating and may be performed in the presence of an amine or amine hydrochloride, such as triethylamine (B128534) hydrochloride or N,N-dimethylcyclohexylamine. google.com For instance, the conversion of 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine (B16783) can be achieved by heating with POCl₃ and N,N-dimethylcyclohexylamine. google.com Similarly, 2-amino-4,6-dihydroxypyrimidine (B16511) serves as a starting material, which can be converted to a dichlorinated intermediate via formylation and chlorination steps. mdpi.com

Another approach involves an acylation/cyclization-chlorination process to produce 4-chloro-2-(trichloromethyl)pyrimidines, which are valuable intermediates for further substitutions. thieme.de These halogenated pyrimidines are versatile substrates for subsequent functionalization, including the introduction of the formyl group.

Introduction of the Formyl Group

The introduction of a formyl group (-CHO) onto the pyrimidine ring is a critical step in the synthesis of the target compound. This can be achieved through several methods, with the Vilsmeier-Haack reaction being a prominent choice.

Vilsmeier-Haack Formylation in Pyrimidine Synthesis

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgnih.gov This forms an electrophilic iminium salt, known as the Vilsmeier-Haack reagent, which then attacks the electron-rich position of the heterocyclic ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde. organic-chemistry.org

This method has been successfully applied to various pyrimidine systems. For example, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reagent selectively introduces the formyl group at the C-5 position, yielding 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com A notable aspect of this reaction is that under certain conditions, formylation occurs without the substitution of existing hydroxyl groups for chlorine atoms. mdpi.com The choice of solvent can significantly influence the reaction's efficiency.

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| o-Xylene | 10 | 45 |

| N,N-Dimethylformamide (DMF) | 5 | 61 |

| Benzene | 8 | 52 |

| 1,2-Dichloroethane | 8 | 55 |

The Vilsmeier-Haack reaction is also instrumental in preparing precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) from 2-amino-4,6-dihydroxypyrimidine, demonstrating its utility in synthesizing functionalized pyrimidine aldehydes. mdpi.com The reaction conditions can also be enhanced using techniques like ultrasound irradiation, which can lead to good yields and experimental simplicity. royalsocietypublishing.org

Alternative Formylation Methods for Pyrimidine Carbaldehydes

While the Vilsmeier-Haack reaction is prevalent, other synthetic routes exist for introducing a formyl group onto a pyrimidine ring. These methods provide alternative pathways that may be advantageous depending on the specific substrate and desired outcome.

One common strategy is the reduction of a pyrimidine-carbonitrile (cyano-pyrimidine). The nitrile group can be reduced to an imine, which is then hydrolyzed to the corresponding aldehyde. Reagents such as Diisobutylaluminum hydride (DIBAL-H) are frequently used for this transformation. researchgate.net

Another approach involves the oxidation of a methyl or hydroxymethyl group at the desired position on the pyrimidine ring. For instance, a 2-methylpyrimidine (B1581581) derivative can be oxidized to 2-formylpyrimidine. Various oxidizing agents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. researchgate.net

Palladium-catalyzed carbonylation reactions also offer a modern alternative for formylation. These reactions can convert aryl or heteroaryl halides into aldehydes using carbon monoxide (CO) or a CO surrogate. researchgate.net This method could potentially be applied to a 2-halopyrimidine to introduce the formyl group. Furthermore, innovative multi-step syntheses have been developed, such as a process starting from formamide (B127407) and acrylonitrile, which builds the formyl pyrimidine structure through a sequence of condensation and oxidation-aromatization reactions. google.com

Regioselective Synthesis Approaches

Achieving the desired substitution pattern in polysubstituted pyrimidines like 4-chloropyrimidine-2-carbaldehyde requires a deep understanding of regioselectivity. The electronic nature of the pyrimidine ring and the directing effects of its substituents govern the outcome of substitution reactions.

Control of Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution is more challenging and typically occurs at the C-5 position, especially if the ring is activated by electron-donating groups. mdpi.comresearchgate.net

In the context of this compound synthesis, this inherent reactivity is exploited. For example, the Vilsmeier-Haack formylation (an electrophilic substitution) of pyrimidine-4,6-diols occurs regioselectively at the electron-rich C-5 position. mdpi.com

Once a chloropyrimidine is formed, the chlorine atoms at positions 2, 4, and 6 are susceptible to nucleophilic aromatic substitution (SNAr). The relative reactivity of these positions can be influenced by the other substituents on the ring. For instance, in 2,4-dichloropyrimidines, the chlorine at C-4 is generally more reactive towards nucleophiles than the one at C-2. This differential reactivity allows for selective substitution. However, this selectivity can be modulated by the choice of nucleophile and reaction conditions. mdpi.commit.edu Palladium-catalyzed cross-coupling reactions have also been developed to achieve high regioselectivity in the amination of polychloropyrimidines, allowing for the selective substitution at the C-2 position. mit.edu The synthesis of new pyrimidines and pyrrolopyrimidines from 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) further illustrates the principles of regioselective C-N bond formation via the SNAr mechanism.

Stereochemical Considerations in Synthesis

The parent molecule, this compound, is a planar, achiral compound and therefore does not possess any stereocenters. As a result, stereochemical considerations are not a factor in its direct synthesis.

However, stereochemistry becomes a crucial aspect in the synthesis of its derivatives. The aldehyde functional group is a versatile handle for a wide range of chemical transformations that can introduce chirality into the molecule. For example, reactions such as nucleophilic additions to the carbonyl group (e.g., Grignard reactions, aldol (B89426) reactions) or reductive aminations can create new stereocenters. When these reactions are performed on the this compound scaffold, they can lead to the formation of enantiomers or diastereomers.

In such cases, controlling the stereochemical outcome is essential, particularly in the synthesis of biologically active compounds. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries to direct the formation of a specific stereoisomer. While the synthesis of the achiral this compound itself does not involve stereocontrol, its utility as a precursor for chiral molecules underscores the importance of stereochemical considerations in its subsequent applications.

Multi-Step Synthetic Pathways

The construction of the this compound scaffold typically involves a sequence of reactions, starting from more basic precursors. While a single, universally adopted pathway is not established, plausible routes can be constructed based on well-documented transformations in pyrimidine chemistry, such as cyclization, chlorination, and formylation.

A common strategy begins with the formation of a pyrimidine ring, which is subsequently functionalized. For instance, starting materials like 2,4-diamino-6-hydroxypyrimidine (B22253) can be synthesized by condensing ethyl cyanoacetate (B8463686) with guanidine (B92328). google.commdpi.compatsnap.com The resulting hydroxypyrimidine can then undergo chlorination to introduce the key chloro-substituent.

The introduction of the aldehyde group at the C2 position can be achieved through various methods. One prominent method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (like N,N-dimethylformamide, DMF) to formylate an activated aromatic or heterocyclic ring. mdpi.comresearchgate.net Alternatively, the aldehyde can be generated from other functional groups. For example, the oxidation of a corresponding primary alcohol or the reduction of a nitrile or ester derivative at the C2 position are viable approaches. researchgate.net

A representative multi-step synthesis could therefore involve the chlorination of a suitable pyrimidine precursor followed by the introduction of the carbaldehyde group. For instance, 2-trichloromethyl-4-chloropyrimidines can serve as valuable intermediates, synthesized through an acylation/cyclization-chlorination process, which can then be converted to a variety of pyrimidine derivatives. thieme.de

Table 1: Illustrative Multi-Step Synthetic Approach

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Cyclocondensation | Ethyl cyanoacetate, Guanidine | 2,6-diamino-4-hydroxy-pyrimidine | Formation of the pyrimidine core. google.com |

| 2 | Chlorination | Phosphorus oxychloride (POCl₃) | 2,4-diamino-6-chloropyrimidine | Introduction of the chloro group. mdpi.com |

| 3 | Formylation (e.g., Vilsmeier-Haack) | POCl₃, DMF | 2-amino-4-chloro-pyrimidine-carbaldehyde derivative | Introduction of the carbaldehyde group. mdpi.com |

| 4 | Further Modification | Various | This compound derivative | Modification of other substituents as needed. |

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, catalyst, reaction temperature, and reaction time.

Catalyst and Solvent Effects: The selection of an appropriate catalyst and solvent system is critical. For instance, in the synthesis of pyrano[2,3-c] pyrazoles from 4-chlorobenzaldehyde (B46862) derivatives, varying the molar ratio of an ionic liquid catalyst, [bmim]OH, was shown to significantly impact product yield, with 20 mol% being most effective. researchgate.net Similarly, the use of diisopropylethylamine as a catalyst during chlorination with phosphorus oxychloride has been reported to improve product purity and yield in the synthesis of 2,4-diamino-6-chloropyrimidine. In some protocols, the use of specific solvents like dry ethanol (B145695) or the avoidance of organic solvents altogether can simplify purification and improve the green credentials of the synthesis. researchgate.net

Reagent Stoichiometry and Work-up: The molar ratio of reactants also plays a crucial role. In nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine carbaldehyde, the amount of base (e.g., NaOH) can influence whether the desired amination product is formed or if solvolysis reactions dominate. mdpi.com Post-reaction work-up procedures, such as adjusting the pH for precipitation or using specific extraction solvents, are also optimized to maximize the recovery and purity of the final product. mdpi.compatsnap.com

Table 2: Examples of Optimized Reaction Conditions from Pyrimidine Synthesis

| Reaction Type | Key Parameter Optimized | Value/Condition | Outcome | Reference |

| Condensation | Catalyst Loading ([bmim]OH) | 20 mol% | 91% yield | researchgate.net |

| Condensation | Temperature | 50-60°C | High yield in 30 min | researchgate.net |

| Amination (Microwave) | Temperature | 120-140°C | Reaction complete | nih.gov |

| Amination (Microwave) | Time | 15-30 min | Reduced reaction time | nih.gov |

| Chlorination | pH Adjustment (post-reaction) | pH = 7 with acetic acid | Improved yield (96.2%) | patsnap.com |

| N-oxidation | Temperature | 30-40°C | Controlled reaction | google.com |

By systematically adjusting these conditions, chemists can develop robust and efficient synthetic routes, making valuable compounds like this compound more accessible for further research and application.

Reactivity Studies and Reaction Mechanisms of 4 Chloropyrimidine 2 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloropyrimidine Core

The pyrimidine (B1678525) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like chlorine. stackexchange.com The presence of the aldehyde group further activates the ring towards nucleophilic attack.

Influence of Chlorine Substitution on Reactivity

The position of the chlorine atom on the pyrimidine ring significantly influences the molecule's reactivity in SNAr reactions. In 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence and nature of other substituents on the ring can alter this selectivity. wuxiapptec.comwuxiapptec.com For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct the SNAr reaction to the C-2 position instead. wuxiapptec.com This highlights the sensitivity of the reaction's regioselectivity to the electronic environment of the pyrimidine ring.

The reactivity of the chlorine substituent is a key factor in the synthetic utility of chloropyrimidines. The carbon-halogen bond in aryl halides is generally stronger than in alkyl halides, making them less reactive towards simple nucleophilic substitution. libretexts.org However, the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates nucleophilic attack, making the chlorine at the 4-position a viable leaving group. stackexchange.com

Regiodivergence in SNAr Reactions

Regiodivergence, the ability of a compound to react at different positions to yield distinct products, is a notable feature of SNAr reactions on substituted pyrimidines. wuxiapptec.com While 2,4-dichloropyrimidines typically favor substitution at C-4, the introduction of different substituents can lead to a mixture of products or even a complete reversal of selectivity. wuxiapptec.com

For example, in 2-MeSO2-4-chloropyrimidine, SNAr reactions with amines result in C-4 substitution, whereas reactions with alkoxides occur selectively at C-2. wuxiapptec.com Computational analysis using Quantum Mechanics (QM) suggests that while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on C-4, the LUMO+1, which is only slightly higher in energy, has a lobe at C-2. wuxiapptec.com The observed C-2 selectivity with alkoxides is attributed to the formation of a hydrogen bond between the alkoxide and the methanesulfonyl group, which directs the nucleophile to attack the C-2 position. wuxiapptec.com This demonstrates how non-covalent interactions can significantly influence the regiochemical outcome of a reaction.

Interactive Table: Regioselectivity in SNAr Reactions of Substituted Pyrimidines

| Pyrimidine Derivative | Nucleophile | Major Substitution Position | Reference |

| 2,4-dichloropyrimidine | Amines | C-4 | wuxiapptec.com |

| 2,4-dichloro-6-methoxypyrimidine | Amines | C-2 | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Amines | C-4 | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Alkoxides | C-2 | wuxiapptec.com |

Mechanistic Insights into Nucleophilic Attack

The mechanism of SNAr reactions on chloropyrimidines proceeds through a two-step addition-elimination pathway. libretexts.orgyoutube.com In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and the electron-withdrawing nitrogen atoms. stackexchange.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored. libretexts.org

The rate of this reaction is influenced by the stability of the Meisenheimer complex. Electron-withdrawing groups, such as the aldehyde group in 4-chloropyrimidine-2-carbaldehyde, enhance the stability of this intermediate and thus accelerate the reaction. The attack of the nucleophile occurs from a direction perpendicular to the plane of the ring. libretexts.org

Transformations Involving the Aldehyde Moiety

The aldehyde group at the C-2 position of this compound offers a site for various chemical transformations, primarily nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comsavemyexams.com In this reaction, a nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, resulting in a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org This intermediate is then typically protonated to yield an alcohol.

The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the chloropyrimidine ring. Common nucleophiles that participate in these reactions include hydrides, organometallic reagents, and cyanide ions. masterorganicchemistry.com For instance, the addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. savemyexams.comlibretexts.org

Interactive Table: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Product Type |

| Hydride (e.g., from NaBH4) | Primary Alcohol |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Cyanide (CN-) | Cyanohydrin |

| Water (H2O) | Hydrate (Gem-diol) |

| Alcohol (R-OH) | Hemiacetal |

Condensation Reactions

Condensation reactions of the aldehyde group involve the reaction with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule. A prominent example is the reaction with primary amines to form imines (Schiff bases). This reaction is often catalyzed by acid.

The aldehyde functionality in this compound can also participate in reactions like the Wittig reaction, where it reacts with a phosphorus ylide to form an alkene, or the aldol (B89426) condensation, where it reacts with an enolate to form a β-hydroxy aldehyde or ketone. These reactions provide powerful methods for carbon-carbon bond formation.

Formyl Group Derivatization

The aldehyde functional group in this compound is a key site for molecular elaboration. Standard aldehyde chemistry can be applied to introduce a variety of substituents, thereby modifying the compound's steric and electronic properties.

One of the most significant transformations of the formyl group is the Wittig reaction , which converts the aldehyde into an alkene. pressbooks.publumenlearning.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically a triphenyl phosphonium (B103445) ylide, to form a new carbon-carbon double bond. pressbooks.publumenlearning.com The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comchemistrysteps.com The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. pressbooks.pub The versatility of the Wittig reaction allows for the introduction of a wide array of substituents by varying the structure of the ylide. organic-chemistry.org

Another important derivatization is reductive amination , which transforms the aldehyde into an amine. organic-chemistry.orglibretexts.orgyoutube.com This two-step process typically begins with the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN), to afford the corresponding amine. libretexts.org This method provides a direct route to N-substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry.

Cross-Coupling Reactions

The chlorine atom at the C4 position of the pyrimidine ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in promoting the coupling of the chloropyrimidine core with a variety of partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloropyrimidine with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com This reaction is known for its high functional group tolerance and has been successfully applied to solid-supported chloropyrimidines for the synthesis of biaryl compounds. nih.gov The catalytic cycle involves the oxidative addition of the chloropyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been shown to be highly efficient, providing C4-substituted products in good to excellent yields with low catalyst loading. mdpi.com

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the chloropyrimidine with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. wikipedia.org The catalytic systems for this transformation have evolved to include sterically hindered phosphine (B1218219) ligands that promote efficient coupling. mit.edu The mechanism is understood to proceed via oxidative addition, amine coordination and deprotonation, followed by reductive elimination. wikipedia.orgnih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyrimidine and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) and is carried out in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and has found broad application in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.orgnih.govrsc.org

Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-C (Aryl) |

| Buchwald-Hartwig | Primary/secondary amine | Pd(dba)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

Other Transition Metal-Catalyzed Processes

While palladium catalysis is predominant, other transition metals can also be employed for cross-coupling reactions involving chloropyrimidines.

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgoperachem.comchem-station.comwikipedia.org The traditional Ullmann reaction for biaryl synthesis involves the coupling of two aryl halide molecules in the presence of copper at elevated temperatures. operachem.comchem-station.comwikipedia.org More modern "Ullmann-type" reactions facilitate the coupling of aryl halides with nucleophiles like alcohols and amines. organic-chemistry.org These reactions often require stoichiometric amounts of copper and harsh conditions, though newer methods with catalytic copper and ligands have been developed. chem-station.com

Nickel catalysts also show promise for the cross-coupling of chloro-heteroaromatics. Nickel-catalyzed couplings are often advantageous due to the lower cost of the metal compared to palladium. These reactions can be used to couple chloropyrimidines with a range of organometallic reagents.

Heterocyclic Annulation and Cyclization Reactions

The dual functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. The aldehyde group can react with a dinucleophile, which can then undergo a subsequent intramolecular reaction involving the chloro substituent to form a new ring.

For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrimido[4,5-d]pyridazine (B13097865) derivatives. Similarly, condensation with compounds containing an active methylene (B1212753) group and an amino group can pave the way for the construction of other fused pyrimidine systems like pyrimido[4,5-b]indoles and pyrimido[4,5-b]quinolines . mdpi.comnih.govrsc.orgnih.gov For example, a four-component synthesis of 9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes and an ammonium (B1175870) salt, showcasing the versatility of building the pyrimidine ring in a one-pot fashion. mdpi.com Another approach involves the multi-component reaction of aldehydes, dimedone, and 6-aminouracil (B15529) to yield pyrimido[4,5-b]quinolines. nih.govrsc.org These reactions highlight the potential of using the aldehyde functionality of this compound as the electrophilic component in such multi-component strategies to access complex heterocyclic scaffolds.

The table below outlines potential cyclization reactions starting from this compound.

| Reagent | Fused Heterocyclic Product |

| Hydrazine Hydrate | Pyrimido[4,5-d]pyridazine |

| Substituted Hydrazines | Substituted Pyrimido[4,5-d]pyridazines |

| Guanidine (B92328) | Pyrimido[4,5-d]pyrimidine |

| Thiourea (B124793) | Pyrimido[4,5-d]pyrimidine-thione |

| Indole derivatives | Pyrimido[4,5-b]indole |

| Aminouracil derivatives | Pyrimido[4,5-d]pyrimidine |

Applications of 4 Chloropyrimidine 2 Carbaldehyde in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Construction

4-Chloropyrimidine-2-carbaldehyde serves as a crucial starting material for constructing intricate molecular architectures. The aldehyde functional group provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This dual reactivity makes it a powerful tool for synthetic chemists to build complex molecular frameworks.

The utility of this compound is evident in its application in the synthesis of various substituted pyrimidines. For instance, 2-trichloromethyl-4-chloropyrimidines, which can be synthesized through an acylation/cyclization-chlorination process, act as valuable intermediates. thieme.de The chlorine atom can be displaced by various nucleophiles, leading to a diverse range of pyrimidine derivatives. thieme.de The reactivity of the aldehyde group can be harnessed to introduce further complexity.

Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites in this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Pyrimidine-Based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are important intermediates in the synthesis of various heterocyclic compounds. While direct synthesis of chalcones from this compound is not explicitly detailed in the provided context, the synthesis of pyrimidine derivatives from chalcones is a well-established method. researchgate.netnih.govsemanticscholar.orgpnrjournal.combelnauka.by Typically, chalcones are prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. pnrjournal.com Subsequently, these chalcones can be reacted with guanidine (B92328) or urea (B33335) derivatives to form the pyrimidine ring. nih.govsemanticscholar.org This highlights the potential of aldehyde-containing pyrimidines as synthons for more complex pyrimidine-based structures.

Thieno[2,3-d]pyrimidines and Furo[3,2-d]pyrimidines

The synthesis of thieno[2,3-d]pyrimidines can be achieved from pyrimidine precursors bearing an aldehyde group. consensus.app Intramolecular cyclization of intermediates derived from 6-chloropyrimidine-5-carbaldehydes is a key strategy for forming the thiophene (B33073) ring fused to the pyrimidine core. consensus.app These thieno[2,3-d]pyrimidine (B153573) scaffolds are recognized as bioisosteres of purines and have significant applications in medicinal chemistry. mdpi.com Similarly, furo[3,2-d]pyrimidines can be synthesized, demonstrating the versatility of pyrimidine-4-carbaldehydes in generating diverse fused heterocyclic systems. researchgate.net

Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities. nih.gov The synthesis of these derivatives often involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone. However, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) itself is a key intermediate for further functionalization. nih.govdergipark.org.tr This aldehyde can undergo condensation reactions with various amines to form Schiff bases, which can then be further modified. nih.govdergipark.org.tr For example, microwave-assisted synthesis has been employed for the efficient formation of imine derivatives from imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines. nih.govdergipark.org.tr

Enabling Molecular Diversity and Complexity in Chemical Libraries

The ability of this compound to participate in a multitude of chemical reactions makes it an invaluable tool for generating chemical libraries. These libraries, which are collections of diverse small molecules, are essential for high-throughput screening in drug discovery and other areas of chemical biology. nih.gov

The dual reactivity of this compound allows for the creation of a large number of derivatives from a single starting material. By systematically varying the nucleophiles used to displace the chlorine atom and the reagents that react with the aldehyde group, a vast chemical space can be explored. This leads to the generation of libraries with significant molecular diversity and complexity, increasing the probability of identifying compounds with desired biological activities. The synthesis of various substituted pyrimidines and fused heterocyclic systems from this precursor exemplifies its role in expanding the accessible chemical space for drug discovery and development. researchgate.netnih.gov

Medicinal Chemistry Research on Pyrimidine 2 Carbaldehyde Derivatives

Development of Pyrimidine (B1678525) Derivatives with Pharmacological Potential

The pyrimidine scaffold is a fundamental component of nucleic acids and is present in numerous biologically active molecules, making it a privileged structure in drug discovery. nih.govijpsjournal.com Researchers have extensively explored the synthesis of pyrimidine derivatives to harness their wide-ranging pharmacological potential. These efforts have led to the identification of compounds with diverse activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. doaj.orgnih.govorientjchem.orgresearchgate.net

The synthesis of novel pyrimidine derivatives often involves the condensation of chalcones with guanidine (B92328) or thiourea (B124793) derivatives. nih.govnih.gov This approach has yielded a variety of substituted pyrimidines with promising biological profiles. For instance, certain amino-pyrimidine derivatives have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria like E. coli. nih.gov Furthermore, the incorporation of a 1,2,4-triazole (B32235) moiety into the pyrimidine structure has been shown to confer significant antimicrobial and anticonvulsant activities. nih.govnih.gov

The versatility of the pyrimidine ring allows for the introduction of various functional groups, which can significantly influence the compound's biological activity. nih.gov This has spurred the development of extensive libraries of pyrimidine derivatives for screening against a multitude of biological targets. The structural diversity of these compounds makes them attractive candidates for further optimization and development into potent therapeutic agents. orientjchem.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have provided valuable insights into the key structural features required for their pharmacological effects. nih.gov

In the context of antibacterial activity, the nature and position of substituents on the pyrimidine ring play a critical role. For example, in a series of chalcone-substituted pyrimidines, derivatives with bromo, p-chloro, and 2,4-dichloro substitutions exhibited enhanced activity against E. coli. nih.gov Specifically, a meta-bromo substitution was found to be particularly effective, highlighting the importance of the substituent's position. nih.gov

SAR studies have also been instrumental in the development of pyrimidine-based enzyme inhibitors. For N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the optimization of a pyrimidine-4-carboxamide (B1289416) hit compound involved systematic modifications at three different positions. acs.org These studies revealed that while changes at the R1 position did not improve inhibitory activity, conformational restriction of the N-methylphenethylamine group at another position by replacing it with an (S)-3-phenylpiperidine increased potency. acs.orgnih.gov Furthermore, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine reduced lipophilicity and significantly enhanced the inhibitory activity. nih.gov These findings underscore the intricate relationship between the structural modifications of the pyrimidine scaffold and the resulting biological activity. acs.org

Investigation of Biological Targets and Mechanisms of Action

The pharmacological effects of pyrimidine derivatives are mediated through their interaction with specific biological targets. Research has focused on elucidating these targets and the underlying mechanisms of action to better understand their therapeutic potential.

Enzyme Inhibition Studies

A significant area of investigation for pyrimidine derivatives is their ability to inhibit various enzymes implicated in disease processes.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. wikipedia.org Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Pyrimidine derivatives have emerged as a promising class of selective COX-2 inhibitors. nih.govmdpi.com

Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2, with inhibitory potencies comparable to the established drug meloxicam. nih.govnih.gov For instance, pyrimidine-5-carbonitrile derivatives have been identified as potent COX-2 inhibitors, with some compounds showing activity nearly equal to celecoxib. mdpi.com The structure-activity relationship for these compounds indicates that electron-withdrawing groups can enhance inhibitory activity. mdpi.com Molecular docking studies have provided insights into the binding interactions of these inhibitors with the COX-2 active site, revealing key hydrogen bonding and hydrophobic interactions. mdpi.com The development of fluorescently labeled pyrimidine-based COX-2 inhibitors has also enabled the visualization of the enzyme in cancer cells. rsc.org

β-Glucuronidase is an enzyme that can reverse the glucuronidation of drugs, a major pathway for their detoxification and elimination. nih.gov Inhibition of bacterial β-glucuronidase in the gut is a strategy to alleviate drug-induced gastrointestinal toxicity. nih.gov Dihydropyrimidones have been identified as a novel class of β-glucuronidase inhibitors. nih.gov Additionally, pyrimidine-2,4,6-trione derivatives have shown inhibitory activity against this enzyme. nih.gov The ability of these pyrimidine derivatives to inhibit β-glucuronidase suggests their potential use in mitigating the adverse effects of certain medications.

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.org The development of NAPE-PLD inhibitors is of significant interest for studying the physiological roles of NAEs.

A high-throughput screening effort led to the discovery of a pyrimidine-4-carboxamide derivative as a potent and selective NAPE-PLD inhibitor. acs.orgnih.gov Extensive structure-activity relationship (SAR) studies were conducted to optimize this initial hit. acs.org These studies revealed that specific substitutions at different positions of the pyrimidine ring were crucial for enhancing inhibitory potency and improving physicochemical properties. For instance, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased the inhibitory potency three-fold. acs.orgnih.gov Furthermore, the substitution of a morpholine moiety with an (S)-3-hydroxypyrrolidine led to a ten-fold increase in activity and reduced lipophilicity, resulting in a nanomolar potent inhibitor with drug-like properties. nih.gov This optimized compound, LEI-401, has been shown to decrease NAE levels in the brain and modulate emotional behavior in animal models, demonstrating its utility as a pharmacological tool to probe NAPE-PLD function in vivo. acs.orgnih.govnih.gov

Interactive Data Tables

Table 1: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile 3b | 0.20 ± 0.01 | mdpi.com |

| Pyrimidine-5-carbonitrile 5b | 0.18 ± 0.01 | mdpi.com |

| Pyrimidine-5-carbonitrile 5d | 0.16 ± 0.01 | mdpi.com |

| Fluorescent Inhibitor 6 | 1.8 | rsc.org |

Table 2: NAPE-PLD Inhibition by Pyrimidine-4-Carboxamide Derivatives

| Compound | Modification | NAPE-PLD IC50 | Reference |

| Hit Compound | Initial Hit | Micromolar | acs.orgnih.gov |

| Optimized Compound | (S)-3-phenylpiperidine substitution | 3-fold increase in potency | acs.orgnih.gov |

| LEI-401 | (S)-3-hydroxypyrrolidine substitution | 10-fold increase in activity | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. rsc.org Derivatives of pyrimidine, including those synthesized from 4-Chloropyrimidine-2-carbaldehyde, have shown promise as VEGFR-2 inhibitors.

Research into quinazoline-based pyrimidodiazepines, which can be conceptually linked to pyrimidine aldehyde derivatives, has shown that these compounds can display strong binding affinities to the VEGFR-2 receptor. rsc.org For instance, certain pyrimidodiazepine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, and their mechanism of action is believed to involve the inhibition of key receptors like VEGFR-2. rsc.orgnih.gov The development of dual inhibitors, targeting both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, is a particularly promising avenue. For example, a 2-chloro-quinazoline derivative was found to be a potent dual inhibitor of both EGFR and VEGFR-2. nih.gov

Anticancer Activity of Derivatives

The pyrimidine scaffold is a fundamental component of nucleic acids, making its derivatives prime candidates for anticancer drug development. niscpr.res.in The introduction of a chlorine atom and a carbaldehyde group, as in this compound, provides reactive sites for the synthesis of diverse molecules with potential antiproliferative properties.

A series of quinazoline-based pyrimidodiazepines, synthesized from precursors related to chloropyrimidines, were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. rsc.org One such derivative, a quinazoline-chalcone, exhibited significant antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org Another pyrimidodiazepine derivative demonstrated high cytotoxic activity, being 10-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.org The mechanism of action for some of these compounds is thought to be through DNA binding. rsc.orgnih.gov

Interactive Table: Anticancer Activity of Pyrimidodiazepine Derivatives

| Compound | Cancer Cell Line | Activity (GI50 in µM) |

|---|---|---|

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 |

| Quinazoline-chalcone 14g | RPMI-8226 (Leukemia) | 0.622 - 1.81 |

| Quinazoline-chalcone 14g | HCT-116 (Colon Cancer) | 0.622 - 1.81 |

| Quinazoline-chalcone 14g | LOX IMVI (Melanoma) | 0.622 - 1.81 |

| Quinazoline-chalcone 14g | MCF7 (Breast Cancer) | 0.622 - 1.81 |

Anti-inflammatory Properties of Derivatives

Pyrimidine derivatives have long been recognized for their anti-inflammatory potential. niscpr.res.in The structural features of this compound allow for the synthesis of compounds that can modulate inflammatory pathways. Chalcones, which can be synthesized from aldehydes, are known precursors to various heterocyclic compounds with anti-inflammatory effects. niscpr.res.in

The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX). Research on pyridine-4-carbohydrazide derivatives, which share structural similarities with pyrimidine-based compounds, has indicated potential anti-inflammatory applications through computational studies. cmjpublishers.com

Antimicrobial and Antiviral Activity of Derivatives

The search for new antimicrobial and antiviral agents is a continuous effort in medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area. niscpr.res.in The versatile core of this compound can be used to generate novel compounds with activity against various pathogens.

In one study, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral activity. mdpi.com While many of the compounds were inactive, those with amino-indane and tetrahydronaphthalene substitutions demonstrated selective activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Specifically, a derivative with an amino-indane substitution (compound 7f) and two with tetrahydronaphthalene substitutions (compounds 7a and 7b) were identified as the most promising. mdpi.com

In the realm of antibacterial agents, pyrimidine derivatives have also been investigated. The synthesis of new 2-oxopyrimidines from chalcone (B49325) intermediates has yielded compounds with potential antimicrobial properties. niscpr.res.in Furthermore, novel 4-Amino-pyrimidine-5-carbonitrile derivatives have been synthesized and tested for their antiviral and antibacterial activities. jneonatalsurg.com Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have also shown good to moderate antimicrobial activity. nih.gov

Interactive Table: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives

| Compound | Virus | Activity |

|---|---|---|

| 7f (amino-indane substituted) | HCoV-229E, HCoV-OC43 | Promising |

| 7a (tetrahydronaphthalene substituted) | HCoV-229E, HCoV-OC43 | Promising |

Therapeutic Potential Assessment through In Vitro and In Silico Assays

The evaluation of therapeutic potential for newly synthesized compounds relies heavily on a combination of in vitro and in silico methods. These approaches allow for the prediction of biological activity, pharmacokinetic properties, and potential toxicity before extensive in vivo testing.

In silico studies, such as molecular docking, are used to predict the binding affinity of derivatives to their target proteins, such as VEGFR-2 and EGFR. rsc.orgnih.gov For instance, COMPARE analysis suggested that a particular pyrimidodiazepine derivative may act by binding to DNA, similar to the anticancer drug lomustine. rsc.org In another study, computational tools were used to design and evaluate pyridine-4-carbohydrazide derivatives, predicting their bioactivity and ADME (absorption, distribution, metabolism, and excretion) properties. cmjpublishers.comauctoresonline.org These in silico predictions help in prioritizing compounds for synthesis and further testing. auctoresonline.org

In vitro assays are then used to validate the computational predictions. These include cytotoxicity assays against various cancer cell lines (e.g., leukemia, colon, melanoma, breast, prostate, and ovarian cancer) and normal cell lines to determine the therapeutic index. nih.gov DNA binding studies, using techniques like UV-visible spectroscopy and circular dichroism, can confirm the interaction of these compounds with DNA. rsc.orgnih.gov Furthermore, in vitro enzyme assays are crucial to quantify the inhibitory activity of these derivatives against their target enzymes. nih.gov

Computational Chemistry Investigations of 4 Chloropyrimidine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, energy, and electronic structure. These ab initio methods solve the Schrödinger equation, or approximations of it, to model molecular behavior.

Computed properties for 4-Chloropyrimidine-2-carbaldehyde have been determined using computational methods and are available in public databases. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 142.54 g/mol | nih.gov |

| Exact Mass | 141.9933904 Da | nih.gov |

| Topological Polar Surface Area | 42.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of atoms and molecules based on the electron density. It is widely used to investigate molecular reactivity and electronic properties. For a molecule like this compound, DFT can be employed to understand the influence of its substituent groups—the electron-withdrawing chloro and aldehyde groups—on the pyrimidine (B1678525) ring.

DFT studies can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to map the electrostatic potential surface, visually identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).

In related systems, DFT has been used to elucidate reaction mechanisms and rate-limiting steps. nih.gov For instance, a DFT analysis of this compound could predict its most likely sites of reaction, the stability of potential intermediates, and the energy barriers for various transformations, providing a theoretical foundation for its synthetic applications.

The distribution of partial atomic charges within this compound governs its intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. Quantum chemical calculations can provide a quantitative measure of the charge on each atom. This information is vital for understanding how the molecule will interact with biological macromolecules or other reagents.

Solvent effects can significantly alter a molecule's conformation, reactivity, and spectroscopic properties. Computational models can account for these effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a defined dielectric constant, or explicitly, by including individual solvent molecules in the calculation. Studies on similar heterocyclic compounds have demonstrated the importance of including explicit solvent molecules, such as water, which can act as proton shuttles and participate directly in reaction pathways. nih.gov Applying these models to this compound would allow for a more accurate prediction of its behavior in different chemical and biological environments.

Molecular Modeling and Simulation

While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other entities, such as proteins or DNA.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or activators.

For this compound, docking studies could be performed to assess its binding affinity and mode of interaction with various protein targets. Pyrimidine derivatives are known to interact with a wide range of enzymes and receptors. nih.govnih.govmdpi.com A typical docking study involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding free energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. mdpi.com

Table 2: Potential Protein Targets for Pyrimidine Derivatives and Illustrative Interactions

| Protein Target Class | Example Target | Potential Interactions | Reference |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds, π-π stacking with aromatic residues | nih.gov |

| Apoptosis Regulators | Bcl-2 | Hydrogen bonds, hydrophobic interactions in the binding groove | nih.gov |

| Peptidases | Dipeptidyl peptidase-4 (DPP-4) | Hydrogen bonds with active site residues, lipophilic interactions | mdpi.com |

These studies can guide the design of more potent and selective analogs of this compound by suggesting modifications that enhance binding affinity.

Following a molecular docking study, Molecular Dynamics (MD) simulations can be used to investigate the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a detailed view of the complex's dynamic behavior in a simulated physiological environment. mdpi.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are valuable for predicting the activity of new, unsynthesized compounds.

A QSAR model for pyrimidine derivatives could be developed by compiling a dataset of compounds, including this compound, with their measured biological activities against a specific target. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical, topological, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are then used to create a model that correlates these descriptors with activity. frontiersin.org

The predictive power of a QSAR model is evaluated through rigorous statistical validation. frontiersin.org A validated QSAR model can then be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. For a molecule such as this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide profound insights into reaction pathways, transition states, and the factors governing reactivity and selectivity. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of computational analysis can be applied to understand its characteristic reactions. This section will explore the hypothetical application of computational methods to elucidate key reaction mechanisms relevant to this compound, drawing parallels from studies on related chloropyrimidines and formylation reactions.

The primary reactive sites of this compound suggest two major classes of reactions amenable to computational investigation: nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C4 position and reactions involving the aldehyde group at the C2 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chloro and carbaldehyde groups, makes the C4 position susceptible to nucleophilic attack. A computational study of the SNAr reaction would typically involve mapping the potential energy surface for the reaction of this compound with a nucleophile (e.g., an amine or an alkoxide).

Methodology: DFT calculations would be employed to model the reactants, intermediates, transition states, and products. A common approach involves geometry optimization of all species and frequency calculations to confirm their nature (minima or first-order saddle points). The energy profile of the reaction is then constructed to determine the activation energy barriers.

Hypothetical Findings: A computational analysis would likely investigate the classical two-step SNAr mechanism, which proceeds through a Meisenheimer complex. The key energetic parameters that would be calculated are the energy of the intermediate and the activation energies for its formation and collapse.

Table 1: Hypothetical Calculated Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 | First Transition State (Nucleophilic attack) | +12.5 |

| Intermediate | Meisenheimer Complex | -5.8 |

| TS2 | Second Transition State (Chloride departure) | +8.2 |

| Products | 4-Nu-pyrimidine-2-carbaldehyde + Cl⁻ | -15.0 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Vilsmeier-Haack Type Formylation Mechanism

The synthesis of this compound itself can be a subject of computational investigation. One of the most effective methods for formylating electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. nih.govwikipedia.orgijpcbs.com A computational study could elucidate the regioselectivity of this reaction on a chloropyrimidine precursor. The reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on the pyrimidine ring. wikipedia.org

Methodology: The mechanism would be modeled by calculating the energies of the transition states for the electrophilic attack at different positions of the pyrimidine ring. The relative activation barriers would explain the observed regioselectivity.

Hypothetical Findings: Let's consider the formylation of 4-chloropyrimidine (B154816). A computational study would likely compare the activation energy for the attack of the Vilsmeier reagent at the C2, C5, and C6 positions.

Table 2: Hypothetical Calculated Activation Barriers (ΔE‡) for the Vilsmeier-Haack Formylation of 4-Chloropyrimidine

| Position of Attack | Calculated Activation Barrier (kcal/mol) |

| C2 | 18.7 |

| C5 | 25.4 |

| C6 | 21.1 |

Note: These values are illustrative and would be determined through specific DFT calculations.

The hypothetical data in Table 2 clearly indicates that the formylation at the C2 position is kinetically favored due to the lower activation barrier. wuxiapptec.com Computational analysis of the electronic structure of the intermediates can further rationalize this preference. The stability of the resulting sigma complex (Wheland intermediate) at each position would be evaluated, with the more stable intermediate corresponding to the lower energy transition state. This type of computational insight is invaluable for understanding and predicting the outcomes of complex organic reactions. wuxiapptec.com

Green Chemistry Principles in the Synthesis of 4 Chloropyrimidine 2 Carbaldehyde

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for pyrimidine (B1678525) derivatives, including 4-chloropyrimidine-2-carbaldehyde, is driven by the need to minimize hazardous substances and enhance efficiency. rasayanjournal.co.in Green chemistry approaches focus on creating chemical products and processes that are safer for human health and the environment. mdpi.com This involves designing syntheses that incorporate principles such as the use of catalysts, microwave-assisted synthesis, and solvent-free conditions to achieve higher yields, shorter reaction times, and purer products with simpler workup procedures. rasayanjournal.co.in

A significant advancement in this area is the development of one-pot synthetic methodologies. For instance, a study on the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) highlights the planning and execution of chemical methodologies based on the 12 principles of green chemistry. This research focused on achieving a C-N bond formation through an SNAr mechanism, utilizing a phase transfer catalyst, and subsequently optimizing a one-pot synthesis involving Wittig olefination and bromination. Such multi-component reactions (MCRs) are advantageous as they combine several reaction steps into a single operation, reducing waste and energy consumption. rasayanjournal.co.in

The table below illustrates a comparison between traditional and green synthetic approaches for pyrimidine derivatives.

| Feature | Traditional Synthesis | Green Synthesis |

| Reagents | Often hazardous and toxic | Safer, less toxic alternatives |

| Solvents | High volumes of volatile organic compounds | Greener solvents, solvent-free conditions |

| Reaction Time | Often lengthy (hours to days) | Reduced (minutes to hours) rasayanjournal.co.in |

| Yield | Variable | Generally higher rasayanjournal.co.in |

| Waste | Significant byproduct generation | Minimized waste and byproducts rasayanjournal.co.in |

| Workup | Complex purification steps | Simpler workup and purification rasayanjournal.co.in |

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts play a crucial role in developing sustainable synthetic processes for compounds like this compound. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. This characteristic offers significant advantages, most notably the ease of separation of the catalyst from the reaction mixture, which can often be achieved by simple filtration. nih.gov This simplifies product purification and allows for the catalyst to be recovered and reused, a key principle of green chemistry. doi.org

The development of heterogeneous catalysts often focuses on dispersing catalytically active metals, such as palladium or platinum, onto high-surface-area supports like activated carbon or silica. nih.govrsc.org This maximizes the active surface area, increasing the efficiency of the catalyst. nih.gov Research has also explored the use of more abundant and less toxic metals like copper and nickel in heterogeneous catalyst design. nih.gov

Mechanochemical synthesis is an emerging solvent-free method for preparing heterogeneous catalysts, which can lead to more sustainable and sometimes more active or selective catalysts compared to conventional wet-chemical methods. rsc.org For instance, a palladium on activated charcoal (Pd/C) catalyst has been effectively used in the synthesis of quinazolinones, demonstrating the potential of heterogeneous catalysts in the synthesis of related heterocyclic structures. rsc.org The stability and reusability of these catalysts are critical factors, with studies showing that some heterogeneous catalysts can be recycled multiple times without a significant loss of activity. doi.org

Solvent Selection and Alternative Reaction Media

Green chemistry promotes the use of safer, more environmentally benign solvents. The ideal "green solvent" is non-toxic, non-flammable, readily available from renewable resources, and biodegradable. rasayanjournal.co.in Water is often considered a green solvent due to its non-toxic nature. Ionic liquids and deep eutectic solvents are also being explored as alternatives, offering unique solvating properties and low vapor pressure. rasayanjournal.co.in

In addition to selecting greener solvents, a key strategy in green chemistry is to minimize or eliminate the use of solvents altogether. mdpi.com Several alternative reaction media and techniques are employed to achieve this:

Solvent-free reactions: Conducting reactions in the absence of a solvent, often by grinding the solid reactants together (mechanochemistry or "grindstone chemistry"). rasayanjournal.co.inresearchgate.net This approach can lead to cleaner reactions, higher yields, and simpler product separation. rasayanjournal.co.in

Microwave-assisted synthesis: Using microwave irradiation can accelerate reaction rates, often allowing for reactions to be completed in minutes without the need for a solvent. rasayanjournal.co.inmdpi.com

Ultrasonic synthesis: The use of ultrasound can also enhance reaction rates and yields. rasayanjournal.co.in

A study on the regioselective functionalization of a pyrimidine carbaldehyde derivative utilized a phase transfer catalyst, which can facilitate reactions between reactants in different phases, potentially reducing the need for a co-solvent. The development of solvent-free methods, such as the copper-catalyzed synthesis of indolizines, demonstrates the feasibility and benefits of eliminating solvents from reaction protocols, resulting in high yields and reduced environmental impact. mdpi.com

The table below summarizes various green solvent and reaction media strategies.

| Strategy | Description | Advantages |

| Green Solvents | Use of environmentally benign solvents like water, ionic liquids. rasayanjournal.co.in | Reduced toxicity and environmental impact. mdpi.com |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using grinding. rasayanjournal.co.inresearchgate.net | Minimal waste, high efficiency, simple workup. rasayanjournal.co.inmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave energy to drive reactions. rasayanjournal.co.inmdpi.com | Rapid reaction times, increased yields, energy efficiency. rasayanjournal.co.in |

| Ultrasonic Synthesis | Application of ultrasound to promote reactions. rasayanjournal.co.in | Enhanced reaction rates and yields. rasayanjournal.co.in |

Advanced Spectroscopic and Chromatographic Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-chloropyrimidine-2-carbaldehyde, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the protons in the molecule. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The two aromatic protons on the pyrimidine (B1678525) ring will present as doublets, with their specific chemical shifts and coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum for this compound would be expected to show five distinct signals, one for each unique carbon atom. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the downfield region, typically around 185-200 ppm. The carbon atoms of the pyrimidine ring will also have distinct chemical shifts influenced by the electronegative chlorine atom and nitrogen atoms. For pyrimidine itself, the chemical shifts are observed at approximately 157.4 ppm (C2), 158.0 ppm (C4/C6), and 122.3 ppm (C5). spectrabase.com The substitution pattern in this compound will cause shifts from these values.

The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. bellevuecollege.edu In the analysis of this compound, IR spectroscopy is used to confirm the presence of key functional groups.

The most characteristic absorption for this compound is the strong C=O stretching vibration of the aldehyde group, which is typically observed in the region of 1740-1720 cm⁻¹. lumenlearning.com The C-H stretch of the aldehyde group may also be visible as a weaker band around 2720 cm⁻¹. lumenlearning.com

Other significant absorptions include:

Aromatic C-H stretching: These bands typically appear above 3000 cm⁻¹. libretexts.org

C=N and C=C stretching vibrations of the pyrimidine ring, which are expected in the 1600-1400 cm⁻¹ region. pressbooks.pub

C-Cl stretching vibration: This absorption is usually found in the fingerprint region, typically between 800 and 600 cm⁻¹.

The presence and positions of these characteristic absorption bands in the IR spectrum provide strong evidence for the molecular structure of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.govepa.gov

Standard Mass Spectrometry: In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with two peaks separated by two mass units (M and M+2) with a relative intensity of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The calculated monoisotopic mass of this compound (C₅H₃ClN₂O) is 141.9933904 Da. nih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₅H₃ClN₂O, the molecular formula of this compound can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating mixtures and are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. sielc.com For purity assessment, a sample of this compound is injected into an HPLC system. A suitable method, often employing a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to separate the target compound from any impurities. google.com The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. HPLC can also be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time, observing the consumption of starting materials and the formation of the product. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for qualitative analysis and reaction monitoring. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be quickly assessed. The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography can be an effective method for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

The strategic application of these advanced spectroscopic and chromatographic methods provides a comprehensive analytical toolkit for the unambiguous identification, structural confirmation, and purity assessment of this compound, ensuring its quality and suitability for subsequent synthetic applications.

常见问题

Basic: What safety protocols are essential when handling 4-Chloropyrimidine-2-carbaldehyde in the lab?

Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

- Waste Management : Segregate waste in labeled, sealed containers and collaborate with certified disposal services to avoid environmental contamination .

- Emergency Measures : Ensure access to eyewash stations and safety showers. Train personnel on first-aid protocols for accidental exposure (e.g., rinsing affected areas for 15+ minutes) .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

- Chlorination of Pyrimidine Precursors : React pyrimidine-2-carbaldehyde derivatives with chlorinating agents (e.g., POCl₃) under anhydrous conditions. Monitor reaction progress via TLC .

- Aldehyde Functionalization : Introduce the aldehyde group via Vilsmeier-Haack reactions, using DMF/POCl₃, followed by hydrolysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Analysis : ¹H/¹³C NMR to confirm aldehyde proton (δ ~10 ppm) and chloropyrimidine ring structure. Compare with literature data for similar derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl .

- IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Advanced: How can researchers resolve contradictory NMR data during structural elucidation?

Answer:

- Cross-Validation : Combine NMR with X-ray crystallography (e.g., using SHELX software for structure refinement) to resolve ambiguities in peak assignments .

- Computational Modeling : Perform DFT calculations to simulate NMR spectra and compare with experimental data. Tools like Gaussian or ORCA are recommended .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

- Optimized Stoichiometry : Adjust reagent ratios (e.g., POCl₃:pyrimidine molar ratio) to minimize side reactions. Use kinetic studies to identify rate-limiting steps .